![molecular formula C16H19N3O2 B4893487 (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide, also known as dapagliflozin, is a medication used to treat type 2 diabetes. It belongs to a class of drugs called sodium-glucose co-transporter 2 (SGLT2) inhibitors. Dapagliflozin works by blocking the reabsorption of glucose in the kidneys, thereby increasing the amount of glucose excreted in the urine.
Mechanism of Action
Dapagliflozin works by inhibiting the SGLT2 protein in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this protein, (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden increases the amount of glucose excreted in the urine, thereby lowering blood glucose levels.
Biochemical and Physiological Effects
In addition to lowering blood glucose levels, (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden has been shown to have other beneficial effects on the body. These include reducing body weight, blood pressure, and triglyceride levels, as well as improving insulin sensitivity.
Advantages and Limitations for Lab Experiments
Dapagliflozin has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for researchers. In addition, its effects on glucose metabolism make it a useful tool for studying diabetes and related conditions.
However, there are also limitations to the use of (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden in lab experiments. Its specificity for the SGLT2 protein means that it may not be effective for studying other aspects of glucose metabolism. In addition, its use may be limited by ethical considerations, as (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden is a medication used to treat a medical condition.
Future Directions
There are several potential future directions for research on (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden. These include:
1. Further exploration of its potential benefits in the treatment of heart failure and chronic kidney disease.
2. Investigation of its effects on other aspects of glucose metabolism, such as insulin secretion and glucose uptake.
3. Development of new SGLT2 inhibitors with improved specificity and efficacy.
4. Study of the long-term safety and efficacy of (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden in the treatment of type 2 diabetes.
5. Investigation of its potential use in combination with other medications for the treatment of diabetes and related conditions.
Synthesis Methods
Dapagliflozin is synthesized through a multistep process, starting with the reaction of 2-bromo-1-phenylethanone with ethyl 2-(4,6-dimethylpyrimidin-2-yl)acetate to form 2-(4,6-dimethylpyrimidin-2-yl)-2-phenylacetyl chloride. This intermediate is then reacted with (2R)-2-amino-1-phenylethanol to form (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden.
Scientific Research Applications
Dapagliflozin has been extensively studied for its effectiveness in managing type 2 diabetes. In addition, research has shown that (2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamiden may have potential benefits in the treatment of heart failure and chronic kidney disease.
properties
IUPAC Name |
(2R)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-2-hydroxy-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-10-12(2)19-14(18-11)8-9-17-16(21)15(20)13-6-4-3-5-7-13/h3-7,10,15,20H,8-9H2,1-2H3,(H,17,21)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAULHVKVHEVCA-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C(C2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CCNC(=O)[C@@H](C2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.